molecular formula C10H15NO3 B2758251 Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate CAS No. 27428-42-8

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate

Cat. No.: B2758251
CAS No.: 27428-42-8
M. Wt: 197.234
InChI Key: ZSIKUODTTWGBPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate typically involves the reaction of 3,5-dimethylisoxazole with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: A precursor in the synthesis of Ethyl 3-(3,5-dimethylisoxazol-4-yl)propanoate.

    Ethyl 3-(3,5-dimethylisoxazol-4-yl)acetate: A structurally similar compound with different chemical properties.

    4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative with potential anti-cancer activity

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it a valuable compound in multiple fields of research .

Properties

IUPAC Name

ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-13-10(12)6-5-9-7(2)11-14-8(9)3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIKUODTTWGBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(ON=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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